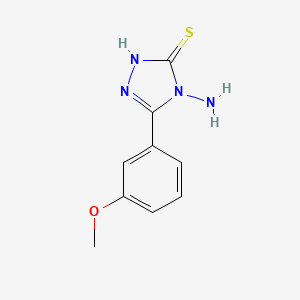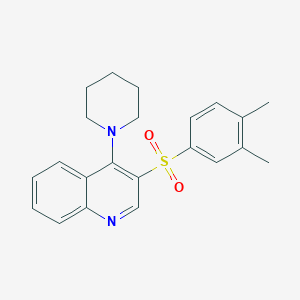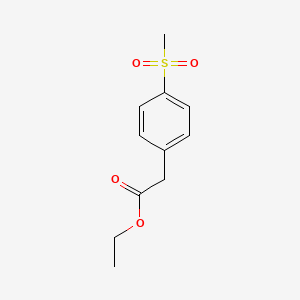
Ethyl 4-(methylsulfonyl)phenylacetate
Descripción general
Descripción
Ethyl 4-(methylsulfonyl)phenylacetate is an organic compound . It is not intended for human or veterinary use and is typically used for research purposes. The molecular formula of this compound is C11H14O4S and it has a molecular weight of 242.29.
Molecular Structure Analysis
The InChI code for Ethyl 4-(methylsulphanyl)phenylacetate, a similar compound, is 1S/C11H14O2S/c1-3-13-11(12)8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Esters, the class of compounds to which Ethyl 4-(methylsulfonyl)phenylacetate belongs, can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent . Furthermore, esters can react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis
Ethyl 4-(methylsulfonyl)phenylacetate is a solid-crystal substance . The boiling point of a similar compound, Ethyl 4-(methylsulphanyl)phenylacetate, is between 55-58 degrees Celsius .Aplicaciones Científicas De Investigación
Hydrolysis of Methanesulfonate Esters Ethyl 4-(methylsulfonyl)phenylacetate is involved in the hydrolysis of methanesulfonate esters. Research by Chan, Cox, and Sinclair (2008) explored the pH dependence of its hydrolysis, particularly in the context of removing potentially genotoxic alkyl esters of methane sulfonic acid in pharmaceutical processes (Chan, Cox, & Sinclair, 2008).
Biocatalysis in Drug Metabolism Zmijewski et al. (2006) discussed the role of ethyl 4-(methylsulfonyl)phenylacetate in biocatalysis, specifically in the preparation of mammalian metabolites of drugs for structural characterization. This involves microbial-based surrogate biocatalytic systems for producing mammalian metabolites of drugs (Zmijewski et al., 2006).
Synthesis of Phosphorylating Agents Research by Beld et al. (1984) described the application of the 2-(methylsulfonyl)ethyl group as a stable protecting group in a phosphochloridate, leading to its use as a suitable phosphorylating agent. This finding is crucial for the synthesis of specific organic compounds (Beld et al., 1984).
Organic Pesticides Research Johnson (1970) explored the influence of various organic pesticides, including derivatives of ethyl 4-(methylsulfonyl)phenylacetate, on nematode populations and seed production in centipede grass. This research is significant for understanding the environmental impact and efficacy of such pesticides (Johnson, 1970).
Synthesis of Other Chemical Compounds Xue-lian (2007) used ethyl 4-(methylsulfonyl)phenylacetate in the synthesis of other chemical compounds, showcasing its utility as a precursor or an intermediate in various chemical syntheses (Han Xue-lian, 2007).
Crystal Structure Analysis Mambourg et al. (2021) studied the crystal structures of analogues involving ethyl 4-(methylsulfonyl)phenylacetate, providing insights into its structural properties and potential applications in crystallography (Mambourg et al., 2021).
Determination and Method Validation in Agriculture Linghu et al. (2015) developed a method for determining the presence of 2-(4-fluorophenyl)-5-methylsulfonyl-1,3,4-oxadiazole in agricultural samples, demonstrating the relevance of similar compounds in agricultural science (Rong Linghu et al., 2015).
Catalytic Synthesis An-wu (2007) researched the catalytic synthesis of ethyl phenylacetate, which includes processes and techniques potentially applicable to the synthesis of ethyl 4-(methylsulfonyl)phenylacetate (Xu An-wu, 2007).
Synthesis of COX-2 Inhibitors Consalvi et al. (2015) synthesized a series of compounds including methylsulfonyl and sulfamoyl acetamides and ethyl acetates for inhibiting cyclooxygenase-2 (COX-2), a process relevant to the medical application of similar compounds (Consalvi et al., 2015).
Preparation of Medicinal Compounds Zhang (2005) described the synthesis of 4-phenyl-2-butanone, a precursor to medicinal compounds, using processes that could be applicable to the synthesis of ethyl 4-(methylsulfonyl)phenylacetate (Jiangli Zhang, 2005).
Safety and Hazards
The safety data sheet for a similar compound, Ethyl 4-(methylsulphanyl)phenylacetate, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Direcciones Futuras
Research into compounds with the 4-(methylsulfonyl)phenyl pharmacophore, such as Ethyl 4-(methylsulfonyl)phenylacetate, is ongoing. For instance, new 2-(4-(methylsulfonyl)phenyl) benzimidazoles have been synthesized and evaluated for their COX-2 inhibitory activity . This research suggests that there is potential for the development of new therapeutic agents based on this structure .
Mecanismo De Acción
Target of Action
Ethyl 4-(methylsulfonyl)phenylacetate is a chemical compound that primarily targets cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain in the body .
Mode of Action
This compound interacts with its target, COX-2, by inhibiting its activity . The inhibition of COX-2 leads to a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl 4-(methylsulfonyl)phenylacetate is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and leukotrienes, both of which are key players in the inflammatory response . By inhibiting COX-2, this compound disrupts the arachidonic acid pathway, leading to a decrease in the production of these inflammatory mediators .
Pharmacokinetics
This means that the compound’s pharmacokinetic properties are estimated using computer modeling and simulation .
Result of Action
The primary result of Ethyl 4-(methylsulfonyl)phenylacetate’s action is a reduction in inflammation and pain . This is achieved through the inhibition of COX-2 and the subsequent decrease in the production of prostaglandins .
Propiedades
IUPAC Name |
ethyl 2-(4-methylsulfonylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-15-11(12)8-9-4-6-10(7-5-9)16(2,13)14/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGJEXQCBINWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




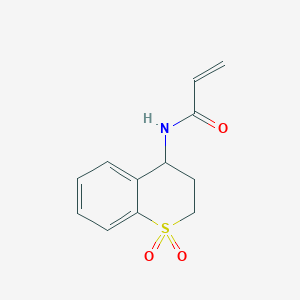

![2-(4-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B2768981.png)
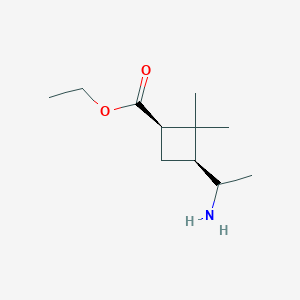
![(3Z)-3-(hydroxyimino)-1-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2768983.png)
![Methyl 3-methyl-2-[(4-nitrophenyl)methoxy]benzoate](/img/structure/B2768985.png)
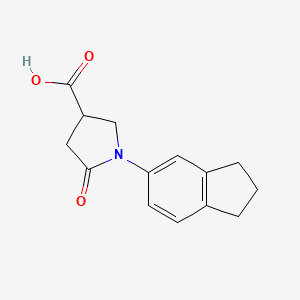
![2-[(4,6-dimethylpyrimidin-2-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2768994.png)
![N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide hydrochloride](/img/structure/B2768995.png)
